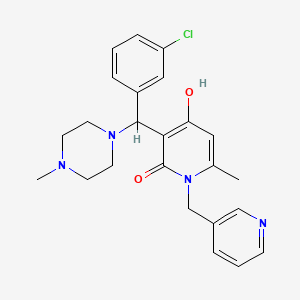

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Description

This compound is a pyridin-2(1H)-one derivative featuring a complex substitution pattern. Key structural elements include:

- 3-Chlorophenyl group: Attached via a methylene bridge, this substituent enhances lipophilicity and may influence receptor binding.

- 4-Methylpiperazine: A nitrogen-containing heterocycle that improves solubility and modulates pharmacokinetic properties.

- Hydroxy and methyl groups: At positions 4 and 6, respectively, these groups affect steric and electronic characteristics.

Its structural complexity aligns with trends in drug discovery, where hybrid molecules combine pharmacophores to enhance efficacy or selectivity .

Properties

IUPAC Name |

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-17-13-21(30)22(24(31)29(17)16-18-5-4-8-26-15-18)23(19-6-3-7-20(25)14-19)28-11-9-27(2)10-12-28/h3-8,13-15,23,30H,9-12,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAHGRGBRCSTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with biological systems, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Chlorophenyl Group : Contributes to the lipophilicity and potential receptor interactions.

- Piperazine Moiety : Known for its role in enhancing bioactivity and solubility.

- Pyridinone Core : Often associated with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula of the compound is , indicating a relatively large and complex structure that may influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of similar compounds, revealing significant insights into their effectiveness against various pathogens. The compound's structural analogs have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar piperazine structures exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : Potential binding to dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Studies indicate that compounds with similar structures can selectively activate D3 receptors without affecting D2 receptors, suggesting a targeted therapeutic approach .

- Enzyme Inhibition : The presence of hydroxyl and carbonyl groups may facilitate interactions with key enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. Preliminary findings suggest that while certain derivatives exhibit moderate cytotoxic effects on cancer cell lines, they also display selectivity, sparing normal cells at lower concentrations .

Case Study 1: D3 Receptor Agonism

A study focused on a structurally similar compound demonstrated its ability to promote β-arrestin recruitment in D3 receptor assays, indicating potential therapeutic applications in treating conditions like Parkinson's disease . The study highlighted that modifications in the piperazine group could enhance selectivity and potency.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related piperazine derivatives against a panel of bacterial strains. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Data Table: Biological Activities of Related Compounds

| Compound ID | Activity Type | MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 25 | S. aureus, E. coli |

| Compound B | D3 Receptor Agonist | - | D3 receptor (selective) |

| Compound C | Cytotoxicity | >100 | Cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Benzyl-2-(4-chlorophenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-4(3H)-one ()

- Core : Pyrimidin-4(3H)-one (six-membered ring with two nitrogen atoms).

- Substituents :

- 4-Chlorophenyl at position 2.

- Benzyl and indolyl groups at positions 3 and 6.

- Key Differences: The pyrimidinone core lacks the hydroxyl group present in the target compound, reducing hydrogen-bond donor capacity.

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()

- Core : Pyridazin-3(4H)-one (six-membered ring with two adjacent nitrogen atoms).

- Substituents : 4-Methylphenyl at position 2.

- Key Differences: The pyridazinone core has a different nitrogen arrangement, altering electronic distribution. Lacks the piperazine and pyridinylmethyl groups, which may reduce solubility and target engagement versatility.

Physicochemical and Pharmacokinetic Properties

Analytical and Computational Insights

- Characterization Methods : The target compound would require techniques such as 2D-HPTLC () for purity assessment, LC/MS () for structural elucidation, and NMR/IR spectroscopy () for functional group verification.

- QSAR Considerations: The 3-chlorophenyl group increases lipophilicity and bioavailability compared to non-halogenated analogues (). The piperazine moiety improves aqueous solubility, a critical factor in drug design (). Electronic descriptors (e.g., dipole moment, HOMO/LUMO) would differentiate the pyridinone core from pyrimidinone/pyridazinone analogues .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are their relative advantages?

The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions with careful optimization of reagents and conditions. For example, trifluoromethyl-substituted pyridinones can be synthesized via cyclization reactions using β-dicarbonyl precursors under acidic conditions, achieving yields up to 67% depending on substituents and purification methods . Key steps include:

- Nucleophilic substitution for introducing the 4-methylpiperazine moiety.

- Mitsunobu reactions for ether linkages (e.g., pyridinylmethyl groups).

- Crystallization for purification, with yields influenced by solvent polarity and temperature gradients.

Q. How can structural characterization be systematically performed for this compound?

A combination of spectroscopic and crystallographic methods is critical:

- 1H/13C NMR : Assign peaks for the chlorophenyl, piperazine, and pyridinone moieties. Splitting patterns (e.g., doublets for aromatic protons) help confirm substitution positions .

- X-ray crystallography : Resolve stereochemistry of the chiral center at the (3-chlorophenyl)(4-methylpiperazinyl)methyl group .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ = 456.18) and fragmentation patterns .

Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic rotational effects in the piperazine ring, requiring variable-temperature NMR studies .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

- In vitro enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

- Thermal nociception models : Assess analgesic potential via hot-plate tests in rodents (55°C, latency time ≥6s) .

Critical Consideration : Baseline cytotoxicity (e.g., IC50 < 10 μM) may mask target-specific effects, requiring counter-screening on non-malignant cells (e.g., HEK293) .

Advanced Research Questions

Q. How can conflicting data on metabolic stability be resolved?

Contradictory half-life (t1/2) values in microsomal assays often stem from:

- Species differences : Human vs. rodent CYP450 isoform expression .

- Experimental design : Static vs. perfusion incubation systems affect substrate depletion rates.

Methodological Recommendations : - Use LC-MS/MS with stable isotope-labeled internal standards for quantification .

- Conduct time-dependent inhibition (TDI) assays to identify mechanism-based inactivation .

Q. What strategies optimize selectivity against off-target receptors (e.g., serotonin receptors)?

- Molecular docking : Perform in silico screening against homology models of 5-HT2A/2C receptors to identify steric clashes with the 3-chlorophenyl group .

- SAR studies : Modify the pyridin-3-ylmethyl substituent to bulkier groups (e.g., 4-fluorobenzyl) to reduce off-target binding .

- Functional assays : Compare cAMP accumulation (GPCR activity) vs. kinase inhibition in parallel assays .

Q. How should environmental fate studies be designed to assess ecotoxicological risks?

Adopt a tiered approach per Project INCHEMBIOL guidelines :

Phase I (Abiotic) :

- Determine logP (octanol-water) and hydrolysis half-life at pH 7.4/25°C.

- Use HPLC-UV to monitor degradation under simulated sunlight .

Phase II (Biotic) :

- Daphnia magna acute toxicity : 48h EC50 with OECD Test Guideline 202.

- Soil microbial respiration : Measure CO2 evolution in OECD 307 tests.

Q. How to address discrepancies in acute toxicity across rodent models?

Variability in LD50 values (e.g., SD rats vs. CD-1 mice) may arise from:

- Metabolic differences : Polymorphisms in CYP3A4/5 isoforms affecting clearance .

- Dosing routes : Oral vs. intravenous administration alters first-pass metabolism.

Resolution Strategy : - Conduct toxicokinetic profiling with serial blood sampling to correlate exposure with mortality.

- Use PBPK modeling to extrapolate doses across species .

Q. What analytical techniques best quantify degradation products in stability studies?

- Forced degradation : Expose to 0.1N HCl/NaOH, H2O2 (3%), and heat (60°C) for 1 week .

- HPLC-DAD/ELSD : Resolve polar degradation products (e.g., hydrolyzed piperazine rings).

- Q-TOF-MS : Identify unknown impurities via accurate mass and MS/MS fragmentation .

Key Finding : The 4-hydroxy group undergoes oxidation to a quinone under oxidative stress, requiring antioxidant stabilization in formulations .

Q. How can computational methods improve crystallization success rates?

- Polymorph prediction : Use Mercury CSD software to analyze packing motifs of analogous pyridinones .

- Solvent selection : Apply Hansen solubility parameters (δD, δP, δH) to optimize solvent-antisolvent pairs .

- Additive screening : Introduce co-crystal formers (e.g., succinic acid) to stabilize metastable forms .

Q. What mechanistic studies validate target engagement in vivo?

- Biochemical : Measure target protein phosphorylation (e.g., Western blot) in tissue homogenates .

- Imaging : Use PET tracers (e.g., 18F-labeled analogs) for biodistribution studies .

- Genetic : Knockdown target genes via siRNA and assess rescue of compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.